molecular formula C10H12N2OS2 B3335899 Methyl 3-(P-toluoyl)-dithiocarbazate CAS No. 15095-40-6

Methyl 3-(P-toluoyl)-dithiocarbazate

Cat. No.: B3335899
CAS No.: 15095-40-6
M. Wt: 240.3 g/mol
InChI Key: OOYGMVCTKHHBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(P-toluoyl)-dithiocarbazate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a dithiocarbazate group attached to a methyl 3-(P-toluoyl) moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(P-toluoyl)-dithiocarbazate typically involves the reaction of p-toluoyl chloride with methyl dithiocarbazate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method also facilitates the scaling up of the production process while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(P-toluoyl)-dithiocarbazate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dithiocarbazate group can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Methyl 3-(P-toluoyl)-dithiocarbazate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in metal coordination complexes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(P-toluoyl)-dithiocarbazate involves its interaction with various molecular targets and pathways. The dithiocarbazate group can form strong bonds with metal ions, making it an effective chelating agent. This property is exploited in its use as an enzyme inhibitor, where it can bind to the active site of metalloenzymes and inhibit their activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is relevant in its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(P-toluoyl)-dithiocarbamate
  • Methyl 3-(P-toluoyl)-thiocarbazate
  • Methyl 3-(P-toluoyl)-carbazate

Uniqueness

Methyl 3-(P-toluoyl)-dithiocarbazate is unique due to the presence of the dithiocarbazate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dithiocarbazate group enhances its ability to form metal complexes and participate in redox reactions, making it a valuable compound for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

methyl N-[(4-methylbenzoyl)amino]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS2/c1-7-3-5-8(6-4-7)9(13)11-12-10(14)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYGMVCTKHHBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=S)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405642
Record name methyl N-[(4-methylbenzoyl)amino]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15095-40-6
Record name NSC147092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl N-[(4-methylbenzoyl)amino]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-(P-TOLUOYL)-DITHIOCARBAZATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-(P-toluoyl)-dithiocarbazate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-(P-toluoyl)-dithiocarbazate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(P-toluoyl)-dithiocarbazate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(P-toluoyl)-dithiocarbazate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(P-toluoyl)-dithiocarbazate
Reactant of Route 6
Methyl 3-(P-toluoyl)-dithiocarbazate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.